N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group and at position 4 with a carboxamide moiety. The carboxamide’s nitrogen is further substituted with a 1,3-benzodioxol-5-ylmethyl group. The 4-methylphenyl group introduces steric bulk and lipophilicity, which may influence binding affinity and solubility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-2-5-14(6-3-12)22-10-15(20-21-22)18(23)19-9-13-4-7-16-17(8-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAHUWYFUJQSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Benzodioxole Group: This step involves the reaction of the triazole intermediate with a benzodioxole derivative under specific conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect specific cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Triazole-Carboxamide Derivatives with Varied N-Substituents
N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Substituents: 4-Methoxyphenyl (position 1), cyclopropyl (position 5), and 4-chlorophenyl (carboxamide).
- Key Differences: The methoxy group increases electron density compared to the 4-methylphenyl group, while the cyclopropyl substituent introduces strain and hydrophobicity. This compound exhibited anticancer activity in crystallographic studies .
1-(Benzo[d][1,3]Dioxol-5-ylmethyl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxamide (3e)
- Substituents: Benzodioxolylmethyl (carboxamide) and phenyl (position 5).
- Key Differences: The phenyl group at position 5 (vs. 4-methylphenyl in the target compound) reduces steric hindrance but may alter π-π interactions. Synthesized via a "one-pot" method with a melting point of 170–173°C, indicating stable crystalline packing .
- N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides Substituents: Variable amines (e.g., hydroxyethyl, morpholino) at the carboxamide. Key Differences: The hydroxyethyl group in one derivative (ZIPSEY) facilitates hydrogen bonding, improving solubility. These derivatives were synthesized via thionyl chloride-mediated coupling, highlighting the versatility of the carboxamide position for functionalization .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: Compounds with benzodioxole or benzoxazole groups (e.g., ) exhibit intermolecular C–H⋯O/N hydrogen bonds and π-π stacking, stabilizing the crystal lattice. The target compound’s benzodioxolylmethyl group likely participates in similar interactions . In contrast, derivatives with bulkier substituents (e.g., morpholino in LOHWIP ) show disrupted packing, leading to lower melting points.
Solubility and Lipophilicity :
- The hydroxyethyl group in ZIPSEY improves aqueous solubility, whereas the target compound’s benzodioxolylmethyl group may reduce it due to increased hydrophobicity.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H16N2O2
- Molecular Weight : 300.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed comparable activity to doxorubicin against leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226) .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that certain triazole compounds exhibit potent antibacterial and antifungal activities. This is attributed to their ability to interfere with microbial cell wall synthesis and function. The compound's structural features may enhance its interaction with biological targets in pathogens .
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the triazole ring in the compound may contribute to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in substituents on the triazole ring or benzodioxole moiety can significantly influence potency and selectivity against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| 4-Methylphenyl group | Increases lipophilicity and activity |
| Benzodioxole moiety | Enhances binding affinity |
| Triazole ring | Critical for anticancer activity |
Case Study 1: Anticancer Efficacy
In a comparative study of various triazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. Results indicated that this compound significantly reduced cell viability and induced morphological changes characteristic of apoptosis .
Case Study 2: Antimicrobial Evaluation
A series of similar triazole compounds were tested against a panel of bacterial strains. The results demonstrated that modifications to the benzodioxole moiety enhanced antimicrobial efficacy against resistant strains of bacteria .
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Recommendations | Observations |
|---|---|---|
| Reaction Time | 12–24 hrs | 8–12 hrs (accelerated) |
| Catalyst System | CuSO4/sodium ascorbate | CuI (5 mol%) |
| Yield Range | 55–65% | 65–75% |
[Basic] Which analytical techniques validate structural integrity?
Key methods include:
- NMR Spectroscopy :
- 1H NMR: Aromatic protons (δ 7.2–8.1 ppm), triazole C-H (δ 8.10–8.30 ppm).
- 13C NMR: Carboxamide C=O (~165 ppm), benzodioxole OCH2O (100–102 ppm) .
- Chromatography : TLC (Rf 0.14–0.15 in hexane/EtOAc 7:3) monitors reaction progress.
- X-ray Crystallography : SHELXL refines anisotropic displacement parameters for crystal structure determination .
[Advanced] How can contradictory biological activity data be resolved?
Address discrepancies through:
Assay Standardization :
- Use ATCC-validated cell lines with controlled passage numbers.
- Match serum concentrations (e.g., 10% FBS in cytotoxicity assays).
Solubility Optimization : Co-solvents (DMSO ≤0.1%) or nanoformulation improve bioavailability.
Target Engagement Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values).
Meta-Analysis : Compare IC50 values across studies to identify assay-dependent variability .
[Advanced] What computational tools predict binding modes with therapeutic targets?
- Molecular Docking : AutoDock Vina screens against kinase domains (e.g., EGFR) using SMILES notation from PubChem .
- Molecular Dynamics (MD) : AMBER simulations (100 ns) assess stability of ligand-receptor complexes.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| COX-2 | -9.2 | 1.8 ± 0.3 |
| CYP3A4 | -7.5 | >50 (inactive) |
[Advanced] How does SHELX improve crystallographic refinement?
SHELXL workflow:
Data Integration : Process diffraction data (λ = 0.71073 Å) with SHELXCMD.
Structure Solution : Intrinsic phasing (SHELXT) resolves heavy atom positions.
Refinement : Anisotropic displacement parameters for non-H atoms; H-atoms added geometrically.
Validation : R1/wR2 < 0.05/0.12 and Fourier difference maps confirm model accuracy .
[Basic] What in vitro assays screen for therapeutic potential?
- Primary Screens :
- Cytotoxicity: MTT assay (IC50 determination in HeLa and MCF-7 cells).
- Antimicrobial: MIC testing against S. aureus and E. coli per CLSI guidelines.
- Secondary Screens :
- Apoptosis: Annexin V/PI staining.
- Cell Cycle: Propidium iodide flow cytometry .
[Advanced] How are pharmacokinetic properties optimized?
- Structural Modifications :
- Introduce hydroxyl groups (C-5 position) to enhance aqueous solubility.
- Fluorine substitution on benzodioxole reduces CYP450-mediated metabolism.
- Experimental Validation :
- PAMPA assay predicts blood-brain barrier permeability.
- Microsomal stability tests (t1/2 > 60 mins in human liver microsomes) .
[Advanced] What degradation pathways require stability monitoring?
- Oxidation : Benzodioxole ring forms quinone derivatives (HPLC monitoring at 254 nm).
- Hydrolysis : Carboxamide cleavage in acidic conditions (pH < 3).
- Mitigation : Lyophilization and storage at -20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
